

Application Notes & Protocols: Structural Elucidation of Favolon using NMR Spectroscopy

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Compound of Interest

Compound Name: Favolon

Cat. No.: B1247350

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Favolon, a novel flavonoid, has demonstrated significant potential in preclinical studies for its anti-inflammatory and antioxidant properties. The precise chemical structure of **Favolon** is crucial for understanding its mechanism of action, optimizing its synthesis, and advancing its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of natural products like flavonoids.[1][2][3] This document provides detailed application notes and experimental protocols for the structural elucidation of **Favolon** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Overview of NMR Strategy for Flavonoid Structural Elucidation

The structural elucidation of flavonoids by NMR spectroscopy involves a systematic approach that begins with simple 1D experiments and progresses to more complex 2D correlation experiments.[1][4]

- **1D NMR (^1H and ^{13}C):** These experiments provide initial information about the number and types of protons and carbons in the molecule. The ^1H NMR spectrum reveals the number of distinct protons, their chemical environment, and their scalar couplings (J-couplings) to neighboring protons. The ^{13}C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms.

- DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.
- 2D Homonuclear Correlation Spectroscopy (COSY): COSY identifies protons that are coupled to each other, typically through two or three bonds.^[5] This helps to establish spin systems within the molecule, such as the protons on the A and B rings of the flavonoid skeleton.
- 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).^{[6][7][8]} This is a powerful tool for assigning carbon signals based on the already assigned proton signals.
- 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds.^{[7][8][9]} These correlations are critical for connecting the different spin systems and piecing together the entire molecular structure, including the placement of substituents and the connection of the B ring to the C ring.

2. Experimental Protocols

2.1. Sample Preparation

- Sample Purity: Ensure the **Favolon** sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by techniques such as High-Performance Liquid Chromatography (HPLC) or crystallization.
- Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for flavonoids include DMSO-d₆, Methanol-d₄, or Acetone-d₆. For this protocol, we will use DMSO-d₆.
- Concentration: Prepare a solution of **Favolon** at a concentration of 5-10 mg in 0.5-0.6 mL of deuterated solvent.
- Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.[\[10\]](#)

2.2.1. ^1H NMR

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

2.2.2. ^{13}C NMR

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096.
- Temperature: 298 K.

2.2.3. DEPT-135

- Pulse Program: Standard DEPT-135 pulse sequence.
- Parameters: Use the same spectral width and relaxation delay as the ^{13}C experiment.

- Number of Scans: 512-2048.

2.2.4. COSY

- Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpgqf' on Bruker instruments).
- Spectral Width (F1 and F2): 12-16 ppm.
- Data Points: 2048 in F2, 256-512 in F1.
- Number of Scans per Increment: 2-8.
- Relaxation Delay: 1.5 seconds.

2.2.5. HSQC

- Pulse Program: Gradient-enhanced, phase-sensitive HSQC with adiabatic pulses for improved performance (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).[\[11\]](#)
- Spectral Width: 12-16 ppm in F2 (^1H), 180-200 ppm in F1 (^{13}C).
- Data Points: 2048 in F2, 256 in F1.
- Number of Scans per Increment: 4-16.
- Relaxation Delay: 1.5 seconds.
- $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

2.2.6. HMBC

- Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
- Spectral Width: 12-16 ppm in F2 (^1H), 200-240 ppm in F1 (^{13}C).
- Data Points: 2048 in F2, 512 in F1.
- Number of Scans per Increment: 16-64.

- Relaxation Delay: 1.5 seconds.
- Long-Range Coupling Delay: Optimized for a long-range coupling of 8 Hz.

3. Data Presentation: NMR Data for **Favolon**

The following tables summarize the hypothetical NMR data obtained for **Favolon** in DMSO-d₆ at 500 MHz. The proposed structure for **Favolon** is a flavonol with hydroxyl groups at positions 3, 5, 7, and 4'.

Table 1: ¹H NMR Data for **Favolon** (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	J (Hz)	Integration	Assignment
12.50	s	-	1H	5-OH
10.80	s	-	1H	7-OH
9.65	s	-	1H	4'-OH
9.40	s	-	1H	3-OH
8.05	d	8.8	2H	H-2', H-6'
6.90	d	8.8	2H	H-3', H-5'
6.40	d	2.1	1H	H-8
6.20	d	2.1	1H	H-6

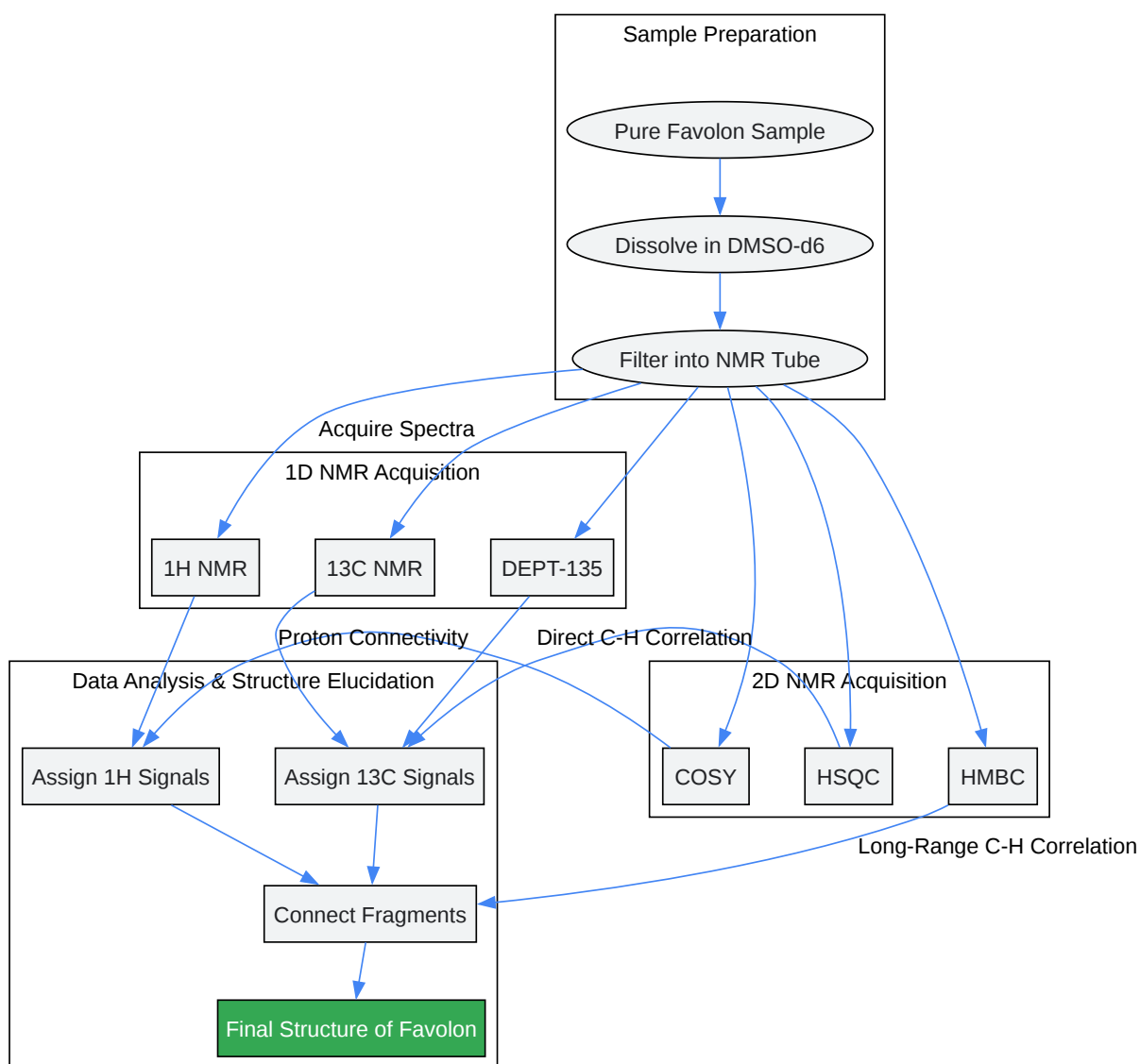
Table 2: ¹³C NMR and DEPT-135 Data for **Favolon** (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	DEPT-135	Assignment
176.4	-	C-4
164.5	-	C-7
161.2	-	C-5
156.7	-	C-9
147.9	-	C-2
145.5	-	C-4'
136.2	-	C-3
129.5	CH	C-2', C-6'
121.8	-	C-1'
115.6	CH	C-3', C-5'
103.5	-	C-10
98.2	CH	C-6
93.7	CH	C-8

Table 3: Key 2D NMR Correlations for **Favolon**

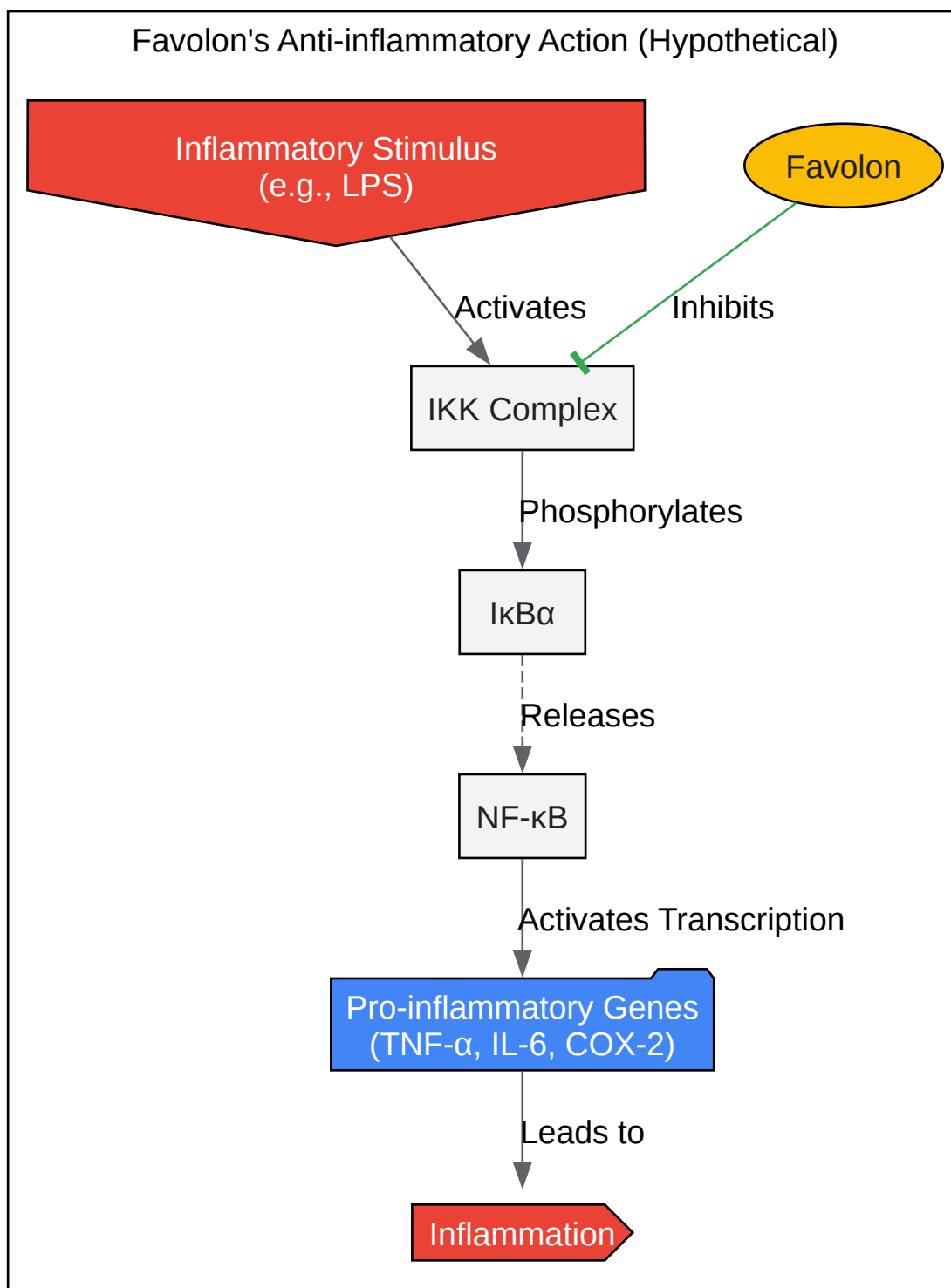
Proton	COSY Correlations (^1H)	HSQC Correlation (^{13}C)	HMBC Correlations (^{13}C)
8.05 (H-2', H-6')	6.90	129.5	C-2, C-4', C-2', C-6'
6.90 (H-3', H-5')	8.05	115.6	C-1', C-4', C-3', C-5'
6.40 (H-8)	6.20	93.7	C-6, C-7, C-9, C-10
6.20 (H-6)	6.40	98.2	C-5, C-7, C-8, C-10

4. Mandatory Visualizations



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Caption: Experimental workflow for the structural elucidation of **Favolon**.



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Caption: Hypothetical signaling pathway for **Favolon's** anti-inflammatory effects.

5. Interpretation and Structural Elucidation

- **^1H NMR Analysis:** The ^1H NMR spectrum shows characteristic signals for a flavonoid. The downfield signals at δ 12.50, 10.80, 9.65, and 9.40 ppm are indicative of hydroxyl protons. The pair of doublets at δ 8.05 and 6.90 ppm with a large coupling constant ($J = 8.8$ Hz) suggests a 1,4-disubstituted (para) B-ring. The two doublets at δ 6.40 and 6.20 ppm with a small meta-coupling ($J = 2.1$ Hz) are characteristic of H-8 and H-6 on the A-ring, respectively.
- **^{13}C NMR and DEPT Analysis:** The ^{13}C NMR spectrum shows 13 distinct carbon signals, consistent with the proposed structure. The DEPT-135 spectrum confirms the presence of six CH groups and no CH_2 or CH_3 groups. The signal at δ 176.4 ppm is characteristic of the C-4 carbonyl carbon.
- **COSY Analysis:** The COSY spectrum confirms the coupling between H-2'/H-6' and H-3'/H-5' in the B-ring, and between H-6 and H-8 in the A-ring.
- **HSQC Analysis:** The HSQC spectrum allows for the direct assignment of the protonated carbons. For example, the proton at δ 8.05 ppm (H-2'/H-6') correlates to the carbon at δ 129.5 ppm (C-2'/C-6').
- **HMBC Analysis:** The HMBC spectrum is crucial for confirming the overall structure. Key correlations include:
 - The correlation between H-2'/H-6' (δ 8.05) and C-2 (δ 147.9) and C-3 (δ 136.2) confirms the attachment of the B-ring to C-2.
 - Correlations from H-6 (δ 6.20) and H-8 (δ 6.40) to C-10 (δ 103.5) and C-7 (δ 164.5) confirm the A-ring structure.
 - The correlation from the 5-OH proton (δ 12.50) to C-5 (δ 161.2), C-6 (δ 98.2), and C-10 (δ 103.5) confirms its position.

Conclusion:

The comprehensive analysis of 1D and 2D NMR data allows for the unambiguous structural elucidation of **Favolon** as 3,5,7,4'-tetrahydroxyflavone (kaempferol). This detailed structural information is fundamental for its further development as a therapeutic agent. The protocols and data presented here serve as a guide for researchers involved in the structural characterization of flavonoids and other natural products. Flavonoids are known to modulate

various signaling pathways, and their anti-inflammatory effects are often attributed to the inhibition of pathways such as NF- κ B.[12][13][14]

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